REACTION_CXSMILES
|
[C:1]([C:3]1[N:7](O)[C:6]([C:9]([O:11][CH3:12])=[O:10])=[CH:5][CH:4]=1)#[N:2]>O.CO>[C:1]([C:3]1[NH:7][C:6]([C:9]([O:11][CH3:12])=[O:10])=[CH:5][CH:4]=1)#[N:2]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
TiCl3
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl 5-cyano-1-hydroxy-1H-pyrrole-2-carboxylate
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(N1O)C(=O)OC
|
Name
|
Intermediate 128
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(N1O)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove MeOH
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned with EtOAc and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic portion was dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an orange oil
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC=C(N1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |